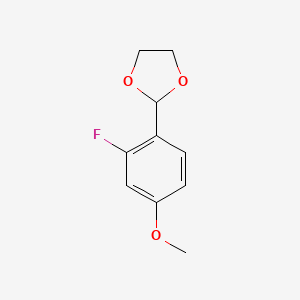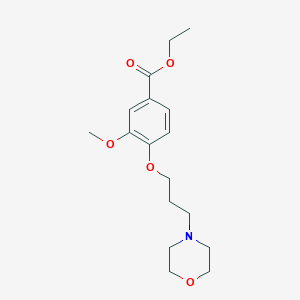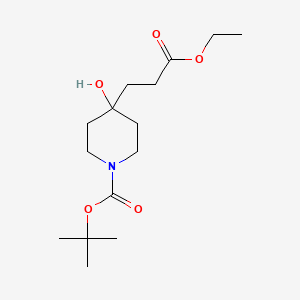
3-Trichloromethyl-5-fluorobenzal chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Trichloromethyl-5-fluorobenzal chloride is a chemical compound with the molecular formula C8H4Cl5F and a molecular weight of 296.4 g/mol. This compound is primarily used in the pharmaceutical industry, but it also has various applications in other fields such as agriculture and the food industry.
Preparation Methods
The preparation of 3-Trichloromethyl-5-fluorobenzal chloride involves several synthetic routes and reaction conditions. One common method includes the reaction of appropriate dimethyl-tetrahydrofuran, magnesium, and iodine . The industrial production methods for this compound are not widely documented, but they typically involve similar organic synthesis techniques used in laboratory settings.
Chemical Reactions Analysis
3-Trichloromethyl-5-fluorobenzal chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Trichloromethyl-5-fluorobenzal chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: This compound can be used in biological studies to understand its effects on different biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-Trichloromethyl-5-fluorobenzal chloride exerts its effects involves interactions with molecular targets and pathways within biological systems
Comparison with Similar Compounds
3-Trichloromethyl-5-fluorobenzal chloride can be compared with other similar compounds such as:
3-(Trifluoromethyl)benzoyl chloride: This compound has a similar structure but contains a trifluoromethyl group instead of a trichloromethyl group.
3-Fluoro-5-(trifluoromethyl)benzoyl chloride: This compound has both fluorine and trifluoromethyl groups, making it structurally similar.
The uniqueness of this compound lies in its specific combination of trichloromethyl and fluorine groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-(dichloromethyl)-3-fluoro-5-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl5F/c9-7(10)4-1-5(8(11,12)13)3-6(14)2-4/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPWLCJCJOBNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(Cl)(Cl)Cl)F)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl5F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine](/img/structure/B6328705.png)

